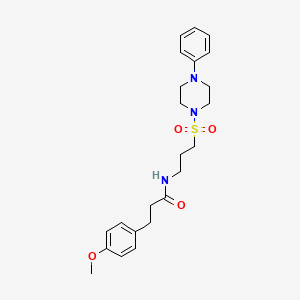

3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Beschreibung

This compound features a propanamide backbone with a 3-(4-methoxyphenyl) substituent and an N-alkylsulfonylpropyl side chain terminating in a 4-phenylpiperazine group. Though direct pharmacological data is unavailable, structural analogs suggest possible roles in GLUT4 inhibition (as seen in ) or serotonergic/dopaminergic modulation () .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-30-22-11-8-20(9-12-22)10-13-23(27)24-14-5-19-31(28,29)26-17-15-25(16-18-26)21-6-3-2-4-7-21/h2-4,6-9,11-12H,5,10,13-19H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSBQIZRKTXEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- 4-Methoxyphenylpropanamide : Derived from 3-(4-methoxyphenyl)propanoic acid.

- 3-((4-Phenylpiperazin-1-yl)sulfonyl)propylamine : A sulfonamide intermediate linking piperazine to a propyl chain.

Key reactions include:

Stepwise Synthesis

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

Procedure :

- Knoevenagel Condensation : 4-Methoxybenzaldehyde reacts with malonic acid in pyridine to form 3-(4-methoxyphenyl)propenoic acid.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated acid to 3-(4-methoxyphenyl)propanoic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity | ≥95% (HPLC) |

Preparation of Acid Chloride Intermediate

Procedure :

3-(4-Methoxyphenyl)propanoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. The mixture is stirred for 2 h, then excess SOCl₂ is removed under vacuum to yield 3-(4-methoxyphenyl)propanoyl chloride.

Reaction Conditions :

- Temperature: 0–5°C → RT

- Solvent: DCM

- Time: 2 h

Synthesis of 3-((4-Phenylpiperazin-1-yl)sulfonyl)propylamine

Sulfonylation of 4-Phenylpiperazine

Procedure :

- Sulfonyl Chloride Preparation : 3-Bromopropane-1-sulfonyl chloride is synthesized by reacting 1,3-dibromopropane with sodium sulfite, followed by chlorination using PCl₅.

- Sulfonamide Formation : 4-Phenylpiperazine reacts with 3-bromopropane-1-sulfonyl chloride in DCM with triethylamine (TEA) as base. The product is 3-bromo-N-(4-phenylpiperazin-1-yl)propane-1-sulfonamide .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) |

Amination of Bromide Intermediate

Procedure :

The bromide undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF at 80°C for 12 h, followed by reduction using LiAlH₄ in THF to yield 3-amino-N-(4-phenylpiperazin-1-yl)propane-1-sulfonamide.

Reaction Conditions :

- Temperature: 80°C (NaN₃), 0°C (LiAlH₄)

- Solvent: DMF → THF

- Time: 12 h (NaN₃), 1 h (LiAlH₄)

Final Amidation

Procedure :

3-Amino-N-(4-phenylpiperazin-1-yl)propane-1-sulfonamide reacts with 3-(4-methoxyphenyl)propanoyl chloride in DCM with TEA. The mixture is stirred at RT for 6 h, followed by aqueous workup and purification.

Optimization Insights :

- Stoichiometry : 1:1.2 molar ratio (amine:acid chloride) ensures complete conversion.

- Yield : 70–75% after silica gel chromatography.

Alternative Synthetic Routes

One-Pot Sulfonylation-Amidation

Procedure :

A tandem approach where 4-phenylpiperazine, 3-mercaptopropionic acid, and 3-(4-methoxyphenyl)propanoic acid are reacted with EDC/HOBt in DMF. The thiol is oxidized in situ to sulfonic acid using H₂O₂, followed by amidation.

Advantages :

- Reduced purification steps.

- Yield : 60–65% (lower due to side reactions).

Solid-Phase Synthesis

Procedure :

Utilizing Wang resin, the sulfonamide is assembled stepwise:

- Piperazine attachment via sulfonyl chloride coupling.

- Propylamine linker introduction.

- On-resin amidation with 3-(4-methoxyphenyl)propanoic acid.

Key Data :

| Parameter | Value |

|---|---|

| Purity | 90% (LC-MS) |

| Throughput | Suitable for combinatorial libraries |

Analytical Characterization

Critical Data for Validation :

Challenges and Optimization

Sulfonyl Chloride Stability

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide derivative.

Wissenschaftliche Forschungsanwendungen

3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

Medicine: It is investigated for its potential pharmacological properties, including its role as a ligand for specific receptors or enzymes.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets. Detailed studies on the molecular pathways involved can provide insights into its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Key structural variations include substituents on the phenyl ring, linker groups (sulfonyl vs. ether/alkyl), and terminal moieties (piperazine derivatives). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Molecular weight calculated using PubChem tools.

Pharmacological and Binding Profiles

- GLUT4 Inhibition : identifies analogs with fluorophenyl and pyridinyl groups as GLUT4 binders, implying that the target’s methoxyphenyl group may modulate affinity .

- Receptor Affinity: Dopamine D3 Selectivity: The pentanamide-thiophenyl analog () shows D3 selectivity, suggesting that piperazine-terminated compounds may target monoaminergic systems . 5-HT1A/5-HT2 Activity: Beta-carboline derivatives () with similar substituents exhibit serotonin receptor binding, though the target’s sulfonyl group may alter selectivity .

Physicochemical and ADMET Considerations

- Lipophilicity : Y510-9914 has a logP of 3.696 , while the target’s sulfonyl group may reduce logP compared to alkyl-linked analogs, enhancing aqueous solubility .

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 366.5 g/mol. The structure features a methoxyphenyl group and a piperazine moiety, which are critical for its biological interactions.

Piperazine derivatives are known to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. This compound likely exerts its effects through:

- Serotonin Receptor Modulation : It may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : The presence of the piperazine group suggests potential dopaminergic activity, which can affect psychotropic effects.

Antitumor Activity

Recent studies have highlighted the compound's potential in oncology. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in tumor cells, leading to significant growth inhibition.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| HeLa | 7.01 | Inhibition of topoisomerase-IIa |

| MCF-7 | 14.31 | Microtubule disassembly |

Neuropharmacological Effects

The compound has also been assessed for its neuropharmacological properties. Studies suggest that it may possess anxiolytic and antidepressant-like effects due to its interaction with serotonin receptors.

Case Studies

- Study on Antitumor Activity : A recent study investigated the compound's effect on A549 lung cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Neuropharmacological Evaluation : Another study focused on the anxiolytic properties of the compound in animal models. The results demonstrated a significant reduction in anxiety-like behavior, supporting its potential use as an anxiolytic agent .

Q & A

Q. What are the optimized synthetic routes for 3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the methoxyphenylpropanamide moiety with a sulfonated phenylpiperazine derivative. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., HBTU) with tertiary amines (e.g., EtN) in anhydrous THF or DMF .

- Sulfonylation : React piperazine intermediates with sulfonyl chlorides under controlled pH (7–8) and low temperature (0–5°C) to minimize side reactions .

- Optimization : Adjust reaction time (12–24 hours), solvent polarity (THF vs. DCM), and temperature (room temp vs. reflux) to maximize purity (>95%) and yield (60–80%) .

Analytical Monitoring : Track progress via thin-layer chromatography (TLC) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) . C NMR confirms carbonyl (δ 170–175 ppm) and sulfonyl (δ 110–115 ppm) groups .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H] at m/z 431.6) .

- X-ray Crystallography : Resolves 3D geometry (e.g., dihedral angles between phenylpiperazine and propanamide groups) for absolute configuration confirmation .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; residual solvents quantified via gas chromatography (GC) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against targets like dopamine receptors (D3/D2) using radioligand binding assays (IC values) .

- Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .

Key Controls : Include reference drugs (e.g., clozapine for receptor binding) and vehicle-only groups to validate specificity .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action for this compound?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in dopamine receptor active sites, focusing on sulfonyl and piperazine interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds (e.g., between propanamide carbonyl and receptor residues) .

- Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent electronegativity or steric bulk with IC values .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Purity Reassessment : Re-analyze batches via HPLC and NMR to rule out impurities (>98% purity required) .

- Assay Standardization : Repeat experiments under uniform conditions (e.g., cell passage number, serum concentration) .

- Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects (e.g., serotonin receptor cross-reactivity) .

Case Example : Discrepancies in IC values for D3 binding may arise from variations in radioligand concentration (1–10 nM) or membrane preparation methods .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replace methoxy with halogens (e.g., Cl, Br) to enhance lipophilicity (logP) and blood-brain barrier penetration .

- Side Chain Optimization : Introduce methyl or ethyl groups to the propyl linker to reduce metabolic degradation .

- Pharmacophore Mapping : Identify critical motifs (e.g., sulfonyl-piperazine) via truncated analog synthesis and activity comparison .

Data Integration : Combine SAR with ADMET predictions (e.g., CYP450 inhibition risk) to prioritize candidates .

Q. What advanced analytical methods are used to resolve enantiomeric impurities?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers .

- Circular Dichroism (CD) : Detect optical activity peaks (e.g., 220–260 nm) to confirm enantiopurity .

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.